Daclatasvir RSSR Isomer

Chiral Chromatography Pharmaceutical Analysis Impurity Profiling

Using a generic Daclatasvir impurity instead of the stereochemically defined RSSR isomer reference standard jeopardizes your ANDA submission. This certified diastereomer (CAS 1009107-27-0), one of eight possible Daclatasvir isomers, is essential for accurate chromatographic peak assignment, method robustness, and regulatory compliance under ICH Q3A, FDA, and EMA guidelines. Avoid costly deficiency letters—choose the only scientifically valid reference standard for your Daclatasvir generic development and quality control.

Molecular Formula C40H50N8O6
Molecular Weight 738.9 g/mol
Cat. No. B15352905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDaclatasvir RSSR Isomer
Molecular FormulaC40H50N8O6
Molecular Weight738.9 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC
InChIInChI=1S/C40H50N8O6/c1-23(2)33(45-39(51)53-5)37(49)47-19-7-9-31(47)35-41-21-29(43-35)27-15-11-25(12-16-27)26-13-17-28(18-14-26)30-22-42-36(44-30)32-10-8-20-48(32)38(50)34(24(3)4)46-40(52)54-6/h11-18,21-24,31-34H,7-10,19-20H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52)/t31-,32-,33?,34?/m1/s1
InChIKeyFKRSSPOQAMALKA-UJTVJLQXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Daclatasvir RSSR Isomer (CAS 1009107-27-0): Stereochemically Defined Reference Standard for HCV Antiviral Impurity Profiling and ANDA Compliance


Daclatasvir RSSR Isomer (CAS 1009107-27-0) is a stereochemically defined diastereomer of the hepatitis C virus (HCV) NS5A inhibitor Daclatasvir, with molecular formula C40H50N8O6 and molecular weight 738.9 g/mol [1]. It is one of eight possible diastereomeric impurities arising from the four chiral centers in the Daclatasvir backbone [2]. This compound is manufactured and supplied as a fully characterized reference standard for use in analytical method development, method validation, quality control release testing, and ANDA/DMF regulatory submissions [1]. Regulatory bodies including ICH, FDA, and EMA enforce strict impurity limits for pharmaceutical safety, making stereochemically pure reference materials essential for accurate quantification [3].

Daclatasvir RSSR Isomer: Why Generic 'Daclatasvir Impurity' Substitutions Fail Chiral Resolution and ANDA Validation


Substituting a generic or uncharacterized 'Daclatasvir impurity' for the Daclatasvir RSSR Isomer is scientifically invalid and poses significant regulatory risk due to the compound's stereochemical specificity. Daclatasvir possesses four chiral centers, yielding one enantiomer and eight distinct diastereomers, each with unique 3D spatial arrangements [1]. Regulatory ANDA filings require identification and quantification of each specific stereoisomer present above the ICH Q3A reporting threshold (0.05%–0.1%), not a generic impurity class [2]. Use of an impure or incorrectly assigned reference standard leads to erroneous retention time matching, inaccurate quantification, and potential misidentification of other impurities, ultimately causing analytical method validation failure and regulatory rejection [3]. Only a certified, stereochemically defined Daclatasvir RSSR Isomer reference standard ensures accurate chromatographic peak assignment and method robustness, which are non-negotiable for pharmaceutical quality control and successful regulatory submissions.

Quantitative Evidence Guide: How Daclatasvir RSSR Isomer (CAS 1009107-27-0) Differs from Alternative Stereoisomers


Chiral HPLC Resolution: RSSR Isomer Exhibits Distinct Retention Relative to SRRS and RRRR Isomers

In a validated chiral HPLC method for Daclatasvir impurity profiling, the Daclatasvir RSSR Isomer demonstrates a quantifiably distinct retention time (tR) that enables baseline resolution from its closest eluting stereoisomer, the SRRS isomer. This separation is critical because misidentification of these two isomers can lead to incorrect impurity quantification and batch rejection. The method achieves a resolution factor (Rs) between the RSSR and SRRS isomers that meets ICH validation criteria for specificity [1].

Chiral Chromatography Pharmaceutical Analysis Impurity Profiling

γ-Cyclodextrin Complexation: RSSR Isomer Exhibits a Unique CE Plateau Signature Absent in Other Analogs

During capillary electrophoresis (CE) screening using γ-cyclodextrin (γ-CD) as a chiral selector, the Daclatasvir RSSR diastereomer exhibits a unique two-peak electrophoretic profile with an intervening plateau region. This phenomenon is not observed for Daclatasvir analogs lacking one amino acid moiety, nor is it consistently observed for all stereoisomers, providing a distinctive, verifiable signature specific to the RSSR isomer under these conditions [1].

Capillary Electrophoresis Host-Guest Chemistry Chiral Recognition

Regulatory Impurity Classification: RSSR Isomer is a Specified Process-Related Impurity Requiring Individual Monitoring

Daclatasvir RSSR Isomer is designated as a specified impurity in Daclatasvir drug substance monographs and is subject to individual identification and quantification thresholds per ICH Q3A. In contrast, unspecified impurities are controlled only by a general limit (e.g., ≤0.10%). This classification mandates the use of a certified reference standard of the RSSR isomer for accurate quantitation in release testing and stability studies [1]. Validated methods for Daclatasvir impurities demonstrate linearity in the range of 25–25,000 ng/mL for related substances, with correlation coefficients >0.995, enabling reliable quantification at the 0.05% threshold [2].

Regulatory Compliance ICH Guidelines Drug Master File

Stability-Indicating Method Validation: RSSR Isomer Resolution is Maintained Under Forced Degradation Conditions

A stability-indicating UPLC method validated per ICH guidelines demonstrates that the Daclatasvir RSSR Isomer peak remains well resolved (Rs > 1.5) from the parent drug Daclatasvir and from degradation products generated under acid, base, oxidative, photolytic, and thermal stress conditions. The method produces symmetric and sharp peaks for process-related impurities including the RSSR isomer, with a run time of 15 minutes [1].

Method Validation Forced Degradation Stability Studies

Chiral Purity Requirements: Daclatasvir RSSR Isomer is One of Eight Diastereomeric Impurities Requiring Individual Control

The Daclatasvir molecule contains four chiral centers, resulting in one enantiomer and eight distinct diastereomeric impurities. The RSSR isomer is one of these eight diastereomers. A comprehensive chiral HPLC method must resolve all nine compounds (parent drug plus eight isomers). The RSSR isomer's unique stereochemical configuration—defined by the (2R,2'R) configuration at the two pyrrolidine carbons and (2S,2'S) at the valine-derived stereocenters—requires a specific chiral stationary phase (e.g., amylose-based) and optimized mobile phase conditions to achieve adequate separation from the other isomers, including the SRRS and RRRR isomers [1].

Chiral Purity Stereoselective Synthesis Quality Control

Validated Application Scenarios for Daclatasvir RSSR Isomer (CAS 1009107-27-0) in Pharmaceutical Quality Control


ANDA Method Validation: Quantifying Specified Impurities for Regulatory Submission

The Daclatasvir RSSR Isomer reference standard is essential for validating analytical methods in support of Abbreviated New Drug Applications (ANDAs) for generic Daclatasvir formulations. As a specified impurity, its accurate quantification at the 0.05% ICH reporting threshold must be demonstrated during method validation [1]. The compound is used to establish system suitability, determine limit of detection (LOD) and limit of quantitation (LOQ), and generate accuracy/recovery data across the linear range of 25–25,000 ng/mL [2]. Without the certified RSSR isomer standard, an ANDA submission is scientifically incomplete and likely to receive a deficiency letter from regulatory agencies [3].

Stability Study Execution: Monitoring Impurity Profiles Under ICH Storage Conditions

During formal stability studies of Daclatasvir drug substance and drug product, the Daclatasvir RSSR Isomer reference standard is used to identify and quantify this specific process-related impurity in samples stored under long-term (25°C/60% RH), intermediate (30°C/65% RH), and accelerated (40°C/75% RH) conditions [1]. Stability-indicating UPLC and HPLC methods, validated for specificity and resolution (Rs > 1.5) between the RSSR isomer and degradation products, ensure that any increase in impurity levels due to epimerization or degradation is accurately measured [1]. This data is a mandatory component of the stability section in regulatory dossiers [2].

Commercial Batch Release Testing: QC Identity and Purity Confirmation

In a commercial quality control laboratory, the Daclatasvir RSSR Isomer reference standard is used daily for the identification and assay of RSSR isomer content in manufactured Daclatasvir API batches. By spiking the reference standard into sample matrices and comparing retention times and peak areas in validated HPLC methods, QC analysts confirm that the impurity level is below the established specification limit [1]. This ensures batch-to-batch consistency and compliance with pharmacopeial and ICH guidelines before the API is released for formulation [2]. The reference standard is also used to confirm the identity of the RSSR isomer peak in unknown samples by relative retention time (RRT) matching.

Chiral Method Development and Troubleshooting

Analytical scientists developing or troubleshooting chiral HPLC methods for Daclatasvir use the Daclatasvir RSSR Isomer as a diagnostic probe to optimize chiral stationary phase selection (e.g., amylose- vs. cellulose-based) and mobile phase composition [1]. The RSSR isomer's distinct retention behavior on Chiralpak ID-3 columns (tR ≈ 8.2 min) compared to other isomers like SRRS (tR ≈ 9.1 min) provides a benchmark for evaluating column lot-to-lot reproducibility and method robustness [1]. This application is critical for establishing robust in-house methods that may differ from published pharmacopeial procedures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Daclatasvir RSSR Isomer

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.